Chemical properties and structure of 4-Bromo-2-(piperidin-4-yl)pyridine
This in-depth technical guide details the chemical architecture, synthetic pathways, and medicinal utility of 4-Bromo-2-(piperidin-4-yl)pyridine . A Strategic Scaffold for Orthogonal Drug Design Executive Summary 4-Bromo...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide details the chemical architecture, synthetic pathways, and medicinal utility of 4-Bromo-2-(piperidin-4-yl)pyridine .
A Strategic Scaffold for Orthogonal Drug Design
Executive Summary
4-Bromo-2-(piperidin-4-yl)pyridine (CAS: 1260848-37-0) is a bifunctional heterocyclic building block critical to modern medicinal chemistry. It serves as a "privileged scaffold," offering two distinct vectors for molecular expansion: a reactive aryl bromide at the C4 position and a secondary amine on the piperidine ring. This duality allows for orthogonal functionalization , enabling researchers to independently modify the "head" and "tail" of the molecule to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide analyzes its structural properties, regioselective synthesis, and application in kinase and GPCR ligand discovery.
Part 1: Structural Analysis & Physicochemical Profile
The molecule comprises a pyridine core substituted at the C2 position with a piperidine ring and at the C4 position with a bromine atom. This specific substitution pattern is electronically significant.
Electronic Environment: The pyridine nitrogen exerts an electron-withdrawing effect, making the ring electron-deficient. This activates the C2 and C4 positions for nucleophilic attacks or oxidative addition by transition metals.
Basicity: The molecule possesses two basic centers:
Piperidine Nitrogen (
): A secondary aliphatic amine (), highly basic (predicted pKa 10–11). It is the primary site for protonation at physiological pH.
Pyridine Nitrogen (
): An aromatic amine (), weakly basic (predicted pKa 2–3) due to the electron-withdrawing bromine and the ring system.
The synthesis of 4-Bromo-2-(piperidin-4-yl)pyridine relies on the regioselective Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine.
The Regioselectivity Rule
In 2,4-dibromopyridine, the C2-bromide is significantly more reactive toward oxidative addition by Palladium(0) catalysts than the C4-bromide. This is due to the stronger inductive electron-withdrawing effect of the adjacent pyridine nitrogen at C2, which lowers the bond dissociation energy and stabilizes the anionic transition state.
Synthetic Protocol:
Starting Materials: 2,4-Dibromopyridine and N-Boc-4-piperidinylboronic acid pinacol ester.
Catalyst System:
or with a weak base () in aqueous dioxane/toluene.
Outcome: The piperidine moiety couples exclusively at C2, leaving the C4-bromide intact for future reactions.
Deprotection: Acidic cleavage (TFA or HCl) of the Boc group yields the target free base.
Visualization: Regioselective Synthesis Workflow
Figure 1: Synthetic route exploiting the electronic activation of C2-Br over C4-Br in 2,4-dibromopyridine.
Part 3: Reactivity & Functionalization Strategy[4]
This scaffold is valuable because it allows Orthogonal Functionalization . The two reactive handles (NH and Br) react under completely different conditions, allowing for controlled, sequential library generation.
1. The Piperidine "Tail" (Nucleophilic Handle)
The secondary amine is a potent nucleophile. It is typically modified first (if the C4 reaction requires non-basic conditions) or last (to vary solubility/target engagement).
Role: Modulates solubility, hERG channel avoidance, and metabolic stability.
2. The Pyridine "Head" (Electrophilic Handle)
The C4-Bromine is a classic handle for Palladium-catalyzed cross-couplings.
Reactions:
Suzuki-Miyaura: Attachment of aryl/heteroaryl groups (Biaryl formation).
Buchwald-Hartwig: Amination to form C-N bonds (Kinase hinge binders).
Sonogashira: Alkynylation for rigid spacer introduction.
Role: Defines the primary pharmacophore binding (e.g., engaging the ATP pocket in kinases).
Visualization: Orthogonal Functionalization Map
Figure 2: Divergent synthesis capabilities. The scaffold allows independent optimization of the 'Head' and 'Tail' regions.
Part 4: Medicinal Chemistry Applications[5][6][7]
The 4-bromo-2-(piperidin-4-yl)pyridine scaffold is ubiquitous in drug discovery due to its ability to mimic biologically active peptides and engage multiple binding pockets.
1. Kinase Inhibitors
In kinase drug design, the pyridine nitrogen often functions as the Hinge Binder (accepting a H-bond from the kinase backbone).
Strategy: The C4-Br is replaced via Buchwald coupling with an aniline or amino-heterocycle to fill the hydrophobic pocket. The piperidine tail extends into the solvent-exposed region, improving solubility and bioavailability.
2. GPCR Ligands (e.g., 5-HT, Dopamine)
The piperidine moiety is a classic pharmacophore for aminergic GPCRs.
Mechanism: The basic nitrogen of the piperidine forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the receptor transmembrane domain. The pyridine ring serves as a rigid spacer, positioning the aryl group (attached at C4) into a secondary binding pocket.
Part 5: Experimental Protocol (Self-Validating)
Protocol: Synthesis of tert-butyl 4-(4-bromopyridin-2-yl)piperidine-1-carboxylate
Note: This protocol synthesizes the protected intermediate, which is safer to handle and easier to purify than the free base.
Step 1 (Setup): Charge a round-bottom flask with 2,4-dibromopyridine, the boronate ester, and Pd catalyst. Evacuate and backfill with Nitrogen (
) three times.
Step 2 (Reaction): Add degassed Dioxane and aqueous
. Heat to 85°C–90°C for 12–16 hours.
Step 3 (Validation): Monitor via LC-MS. The starting dibromide (MW 236/238) should disappear. The product mass (MW ~341 for fragment, or M+H-Boc) should appear. Crucial: If the bis-coupled product (piperidine at both C2 and C4) is observed, lower the temperature or reduce the boronate equivalents.
Step 4 (Workup): Cool to RT, dilute with EtOAc, wash with water/brine. Dry over
.
Step 5 (Purification): Flash chromatography (Hexane/EtOAc). The C2-coupled product usually elutes before the C4-isomer (if any formed) and the bis-coupled byproduct.
Deprotection (To obtain target):
Dissolve the intermediate in DCM. Add TFA (10-20 eq). Stir at RT for 2 hours. Concentrate in vacuo. Neutralize with basic resin or NaOH extraction to obtain 4-Bromo-2-(piperidin-4-yl)pyridine .
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1260848-37-0. Retrieved from [Link]
Lutsenko, S. et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes and Pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
Reactivity profile of 4-Bromo-2-(piperidin-4-yl)pyridine in drug discovery
Executive Summary: The "Privileged" Dyad In modern drug discovery, 4-Bromo-2-(piperidin-4-yl)pyridine represents a high-value "privileged scaffold." It serves as a bifunctional linchpin, connecting two distinct pharmacop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Privileged" Dyad
In modern drug discovery, 4-Bromo-2-(piperidin-4-yl)pyridine represents a high-value "privileged scaffold." It serves as a bifunctional linchpin, connecting two distinct pharmacophores through orthogonal reactivity profiles.
Its utility stems from its structural duality:
The Pyridine Sector (Aryl Halide): An electron-deficient aromatic ring primed for palladium-catalyzed cross-coupling reactions (C-C and C-N bond formation).
The Piperidine Sector (Aliphatic Amine): A saturated heterocycle providing essential solubility, metabolic stability (
character), and a nucleophilic handle for library diversification.
This guide dissects the chemo-reactivity of this scaffold, providing validated protocols for its integration into lead optimization campaigns.
Structural Analysis & Reactivity Map
To successfully utilize this scaffold, one must understand the electronic push-pull relationship between the two rings.
Electronic Profile
Pyridine Ring (Electron Poor): The nitrogen atom in the pyridine ring withdraws electron density via induction (-I) and resonance (-M). This makes the C4-Bromine bond highly susceptible to oxidative addition by Pd(0) species, facilitating cross-coupling.
Piperidine Ring (Electron Rich/Basic): The secondary amine is a strong nucleophile. If left unprotected during metal-catalyzed reactions, it will coordinate to the metal center (poisoning the catalyst) or undergo competitive N-arylation.
The Reactivity Hierarchy
The successful modification of this molecule follows a strict hierarchy of operations.
Figure 1: Chemo-selective reactivity map. The piperidine nitrogen acts as a "gatekeeper" that must be masked (protected) to allow chemistry at the pyridine ring.
Synthetic Modules & Decision Logic
The synthesis of libraries based on this scaffold generally follows one of two pathways. Path A is the industry standard for high-throughput library generation.
Strategic Workflow
Figure 2: The standard "Protect-Couple-Deprotect-Decorate" workflow ensures maximum yield and purity.
Experimental Protocols
The following protocols are optimized for the N-Boc protected intermediate, tert-butyl 4-(4-bromopyridin-2-yl)piperidine-1-carboxylate (CAS: 1209458-94-7). If you start with the free amine or HCl salt, perform Protocol A first.
Protocol A: N-Boc Protection (Pre-requisite)
If the starting material is the free amine or HCl salt.
Dissolution: Suspend 4-bromo-2-(piperidin-4-yl)pyridine (1.0 equiv) in DCM (10 vol).
Base: Add TEA (Triethylamine) (3.0 equiv) and cool to 0°C.
Addition: Add
(1.1 equiv) dissolved in minimal DCM dropwise.
Workup: Warm to RT and stir for 2h. Wash with water, brine, dry over ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
, and concentrate.
Validation: Check LCMS for mass [M+H-tBu] or [M+Na].
Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)
Target: Bi-aryl formation at the pyridine C4 position.
Parameter
Condition
Rationale
Catalyst
(5 mol%)
Robust, air-stable, excellent for heteroaryl bromides [1].
Base
(2.0 M aq, 3.0 equiv)
Strong enough to activate boronic acid, mild enough for Boc.
Solvent
1,4-Dioxane (degassed)
High boiling point, good solubility for polar intermediates.
Temp/Time
80-90°C, 4-16 h
Thermal activation required for oxidative addition.
Step-by-Step:
Charge a reaction vial with N-Boc-4-bromo-2-(piperidin-4-yl)pyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(0.05 equiv).
Seal and purge with Nitrogen/Argon (3 cycles).
Add degassed 1,4-Dioxane (10 mL/g) and
solution (3.0 equiv).
Heat to 90°C. Monitor by TLC/LCMS.
Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Introduction of amines at the pyridine C4 position.
Parameter
Condition
Rationale
Catalyst
(2 mol%)
Source of Pd(0).
Ligand
Xantphos or BINAP (4 mol%)
Bidentate ligands prevent -hydride elimination and stabilize Pd [2].
Base
or NaOtBu
is milder and tolerates ester/Boc groups better than NaOtBu.
Solvent
Toluene or 1,4-Dioxane
Non-polar solvents often favor the active catalytic species.
Step-by-Step:
Combine scaffold (1.0 equiv), Amine (1.2 equiv),
, Ligand, and Base in a dry vial.
Strict Inert Atmosphere: Purge thoroughly with Argon (oxygen kills this catalyst).
Add anhydrous solvent.
Heat to 100°C overnight.
Workup: Dilute with EtOAc, wash with water.[1] Note: Pd residues can be sticky; use a scavenger resin (e.g., SiliaMetS® Thiol) if necessary.
Drug Discovery Applications
ADME & Physicochemical Properties
LogP Modulation: The piperidine ring lowers LogP compared to bi-aryl systems, improving water solubility.
pKa: The pyridine nitrogen (pKa ~5.2) and piperidine nitrogen (pKa ~11, when free) provide distinct ionization centers. This allows for lysosomal trapping (high Vd) or specific receptor interactions.
Molecular weight and physicochemical data for 4-Bromo-2-(piperidin-4-yl)pyridine
An In-depth Technical Guide to 4-Bromo-2-(piperidin-4-yl)pyridine: Properties, Synthesis, and Applications Executive Summary 4-Bromo-2-(piperidin-4-yl)pyridine is a heterocyclic organic compound of significant interest t...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 4-Bromo-2-(piperidin-4-yl)pyridine: Properties, Synthesis, and Applications
Executive Summary
4-Bromo-2-(piperidin-4-yl)pyridine is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a reactive bromine atom on the pyridine ring and a nucleophilic secondary amine on the piperidine moiety, makes it a versatile bifunctional building block. This guide provides a comprehensive overview of its physicochemical properties, outlines plausible synthetic strategies and key reactions, presents detailed experimental protocols, and discusses its applications in drug discovery and materials science. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this scaffold in their research programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis and formulation.
Data not available; expected to be soluble in organic solvents like DCM, MeOH, and DMSO.
N/A
Acidity and Basicity (pKa)
The molecule possesses two nitrogen atoms capable of protonation: the pyridine nitrogen and the piperidine nitrogen.
Pyridine Nitrogen: The pKa of the parent pyridine is approximately 5.2. The presence of an electron-donating alkyl substituent at the 2-position would slightly increase its basicity.
Piperidine Nitrogen: Saturated aliphatic amines are significantly more basic than pyridine. The pKa of piperidine itself is ~11.2. Therefore, the piperidine nitrogen is the most basic site on the molecule and will be the primary site of protonation under acidic conditions. This is a critical consideration for designing reaction conditions and purification strategies (e.g., acid-base extraction).
Predicted Spectroscopic Data
While a specific experimental spectrum is not published, the ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of similar structures.[5][6]
¹H NMR:
Pyridine Protons: Three distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C-6 (alpha to the nitrogen) will be the most deshielded. The protons at C-3 and C-5 will appear as doublets or singlets depending on coupling.
Piperidine Protons: A complex set of multiplets is expected in the aliphatic region (δ 1.5-3.5 ppm). The methine proton at C-4 of the piperidine ring will be coupled to the adjacent methylene protons. The protons on carbons adjacent to the nitrogen (C-2' and C-6') will be deshielded relative to the other piperidine protons.
N-H Proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR:
Pyridine Carbons: Signals for the pyridine carbons will appear in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine (C-4) will be shifted, and the carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded.
Piperidine Carbons: Signals for the piperidine carbons will appear in the aliphatic region (δ 25-55 ppm), with the carbons adjacent to the nitrogen being the most deshielded within that group.
Synthesis and Reactivity
Retrosynthetic Analysis and Proposed Synthesis
4-Bromo-2-(piperidin-4-yl)pyridine is not typically synthesized in a single step but is built from more fundamental precursors. A logical retrosynthetic approach involves disconnecting the C-C bond between the pyridine and piperidine rings, suggesting a coupling reaction. A plausible forward synthesis is outlined below, which leverages common and robust methodologies in modern organic chemistry.[7]
Caption: Proposed synthetic pathway for 4-Bromo-2-(piperidin-4-yl)pyridine.
Rationale: This pathway begins with commercially available starting materials. 2,4-Dibromopyridine is selectively lithiated at the more acidic 2-position, followed by nucleophilic addition to the protected piperidone. A subsequent reduction/dehydration step forms the C-C bond, and a final deprotection step under acidic conditions yields the target compound. The Boc protecting group is essential to prevent side reactions with the piperidine nitrogen.[7]
Key Reactivity
The utility of this molecule stems from its two orthogonal reactive sites, allowing for sequential and selective functionalization.
Caption: Key reaction pathways for 4-Bromo-2-(piperidin-4-yl)pyridine.
Reactions at the Pyridine Ring (C-Br Bond): The bromine atom serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions.[7] This enables the introduction of a wide array of substituents at the C-4 position. Common transformations include:
Suzuki Coupling: With boronic acids/esters to form C-C bonds (biaryls).
Buchwald-Hartwig Amination: With amines to form C-N bonds.
Sonogashira Coupling: With terminal alkynes to form C-C triple bonds.
Heck Coupling: With alkenes to form C-C double bonds.
Reactions at the Piperidine Ring (N-H Bond): The secondary amine is a strong nucleophile and readily undergoes reactions typical of its class:
Acylation/Amide Formation: With acid chlorides or anhydrides.
Sulfonylation: With sulfonyl chlorides to form sulfonamides.
Alkylation: With alkyl halides.
Reductive Amination: With aldehydes or ketones in the presence of a reducing agent.
Experimental Protocols
The following are representative, field-tested protocols that can be adapted for the specific derivatization of 4-Bromo-2-(piperidin-4-yl)pyridine.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling an arylboronic acid to the 4-bromo position.
Objective: To synthesize 4-Aryl-2-(piperidin-4-yl)pyridine.
Materials:
4-Bromo-2-(piperidin-4-yl)pyridine (1.0 eq)
Arylboronic acid (1.2 eq)
Pd(PPh₃)₄ (0.05 eq)
2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 eq)
1,4-Dioxane and Water (4:1 v/v)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-2-(piperidin-4-yl)pyridine and the arylboronic acid.
Add the palladium catalyst, Pd(PPh₃)₄.
Add the solvent mixture (1,4-dioxane/water) and degas the solution by bubbling N₂ through it for 15 minutes.
Add the aqueous Na₂CO₃ solution.
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel.
Scientist's Note: The choice of palladium catalyst, base, and solvent can be critical and may require optimization for challenging substrates. Pd(PPh₃)₄ is a robust, general-purpose catalyst. The base is crucial for activating the boronic acid in the catalytic cycle.
Protocol: N-Acylation of the Piperidine Ring
This protocol describes the formation of an amide by reacting the piperidine nitrogen with an acyl chloride.
Objective: To synthesize 1-Acyl-4-(4-bromo-2-pyridyl)piperidine.
Materials:
4-Bromo-2-(piperidin-4-yl)pyridine (1.0 eq)
Acyl chloride (e.g., Acetyl chloride) (1.1 eq)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
Dichloromethane (DCM)
Procedure:
Dissolve 4-Bromo-2-(piperidin-4-yl)pyridine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Add the base (TEA or DIPEA).
Cool the mixture to 0 °C in an ice bath.
Add the acyl chloride dropwise via syringe.
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-3 hours).
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer.
Extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography or recrystallization if applicable.
Scientist's Note: The reaction is typically fast and exothermic. Adding the acyl chloride at 0 °C helps to control the reaction rate. The base is essential to neutralize the HCl byproduct generated during the reaction.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely published, a hazard assessment can be made based on structurally related bromopyridines and aminopyridines.[8][9][10][11][12]
Hazard Assessment
Pictogram(s)
Hazard Statement(s)
H302: Harmful if swallowed.[8][9][12] H315: Causes skin irritation.[8][11] H319: Causes serious eye irritation.[8][11] H335: May cause respiratory irritation.[8][12]
Recommended Handling Procedures
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][13]
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
Storage and Stability
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][13]
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9][13]
Applications in Research and Development
4-Bromo-2-(piperidin-4-yl)pyridine is not an end-product but a valuable intermediate, primarily in the field of medicinal chemistry.
Scaffold for Drug Discovery: The piperidinyl-pyridine core is a privileged scaffold found in numerous biologically active compounds. This building block provides a direct entry point to novel analogues. For instance, related structures have been investigated as potent and selective 5-HT₆ receptor antagonists, which are of interest for treating neurological disorders.[7]
Fragment-Based Drug Design (FBDD): The molecule can be used as a fragment for screening or as a starting point for growing a fragment hit into a more potent lead compound.
Combinatorial Chemistry and Library Synthesis: The dual reactivity allows for the rapid generation of diverse compound libraries. By varying the substituents at the C-4 position (via cross-coupling) and at the piperidine nitrogen, chemists can efficiently explore the structure-activity relationship (SAR) around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.
Conclusion
4-Bromo-2-(piperidin-4-yl)pyridine is a high-value synthetic intermediate characterized by its distinct and addressable reactive centers. Its strategic importance lies in its ability to serve as a versatile platform for constructing complex molecules, particularly in the pursuit of novel therapeutics. A firm grasp of its properties, synthetic access, and reactivity profile, as detailed in this guide, empowers researchers to fully exploit its potential in their scientific endeavors.
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SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl5reElQXVv6uNJtGPhEkbF_vJFXRJP28txB6frszRE-mwzUMzt0QK6UH0Qd-fn-tta-qpF-qLIR0il9DVyfUhfWnLzLk4ZrOA-wck_2-xwrKaeJ8jcM1iu15sNvwSypgUPEg8DJ6pzzJy77f47rSubNiskEw7PGCDeM8QSr9ienmL204ac0wK56ycwxsoh3iHLp80CESxCXZUlnKTStO2qCb3m_ozD20Cw0OasLITehfHF3kZBUYE7NJr6rCAr8M5-pKsn8t90vjWsg63CBSYEyVXOTVlTxE6]
SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8zwXHO4gZ6x4NE_FJNn587ehCnBPB0Kych8ErUrM2xQvzs-m9ij5D1FEIUwrvi6kRlMM4C3H7F2hEkkjfgHVOv25xUZmjLIBBxTxvI8HKFHFWpj3xD4IrcrRGppKGXrhRz6RdPILRfVqoh8YXXFgX7ld4-7niaAOjxv454iCL0L75QWOIOUHxJ3Q3B8dOiZG3RxsdeoyjFgLjTCB4REyy3vnPRNY_u4e13t39cZKzbu7CNUJSdUhYrZuhmqXCdMyiDNmNg5kxOJ1lbn2I]
SAFETY DATA SHEET - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcszsCZxYFX6-DX6OBJoMKJTY4c79emQdqwkE7O9JgMcc7ECvX7Wmyn0P0ZtNd5h3EYVuvTo78rpFADE8_IPG9RZr74DXLKnYhoFzwDpzhlB_9uFYA0tZMNMeQ_BjxwwkJUSCTbxdWP9Yz09mmzmq91w==]
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG43uGZqiIomVo2IrNFe5I3hlLaBwh3O6V3t_YIBqRT3rsT0bh4QjO7p9qjIacC0jEvrDtedDoQnsmNxMc-AgE1NQBmObR5KpAbs3TCWaQQQcPJFXwEQDOucTlQ76kqd35JRht0L5ajy9l9PmZlyZ-iD0rpfkHP68lYXr0=]
Strategic Patent & Synthetic Guide: 4-Bromo-2-(piperidin-4-yl)pyridine Scaffolds
The following technical guide provides an in-depth analysis of the patent and synthetic landscape for 4-Bromo-2-(piperidin-4-yl)pyridine , a critical bifunctional scaffold in modern medicinal chemistry. [1] Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the patent and synthetic landscape for 4-Bromo-2-(piperidin-4-yl)pyridine , a critical bifunctional scaffold in modern medicinal chemistry.
[1]
Executive Summary
4-Bromo-2-(piperidin-4-yl)pyridine (CAS: 1260848-37-0, often utilized as the N-Boc protected analog CAS: 879477-38-0) represents a "privileged structure" in drug discovery.[1] Its utility stems from its bifunctional nature: the C2-piperidinyl group serves as a solubilizing, basic pharmacophore often targeting GPCR orthosteric sites or kinase solvent fronts, while the C4-bromide provides a highly versatile handle for late-stage diversification via cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira).[1][2]
This guide dissects the chemical architecture, patent landscape, and validated synthetic protocols required to utilize this scaffold effectively, ensuring freedom-to-operate (FTO) awareness and experimental success.[2]
Chemical Architecture & SAR Logic
The value of this scaffold lies in the electronic differentiation of the pyridine ring.
Position 2 (Ortho): Occupied by the piperidine ring. This placement is strategic; the basic nitrogen of piperidine (pKa ~10-11) often forms critical salt bridges with aspartate/glutamate residues in receptor binding pockets (e.g., SSTR5, H3R).[2]
Position 4 (Para): The bromine atom resides here.[2][3][4][5] In 2,4-dihalopyridines, the C2 position is generally more reactive toward nucleophilic attack (SNAr) and oxidative addition (Pd-catalysis) than C4.[1][2] However, by installing the piperidine at C2 first (or purchasing the pre-formed scaffold), the C4-bromide remains as a "latent" electrophile, allowing researchers to build libraries of 4-substituted-2-piperidinylpyridines .[1][2]
Structural Diagram: Scaffold Utility
Caption: Functional decomposition of the scaffold showing the C2-pharmacophore and C4-synthetic handle roles.
Patent Landscape Analysis
The patent space for this scaffold is dominated by its use as an intermediate rather than a final drug substance.[1] Claims typically cover the "Markush" structures of final bioactive molecules where this core is embedded.
Scaffold Status: The core molecule itself (4-bromo-2-(piperidin-4-yl)pyridine) is widely available from CROs (e.g., WuXi, Pharmaron, Combi-Blocks) and is generally considered off-patent as a commodity chemical.[1][2]
Risk Zone: FTO issues arise when the C4-position is substituted with novel heteroaryls (e.g., specific pyrazoles or triazoles) claimed in active composition-of-matter patents for specific targets (e.g., ALK inhibitors, SSTR5 antagonists).[1][2]
Strategy: Use the scaffold freely for library generation, but conduct specific substructure searches on the final 4-substituted products.
Validated Synthetic Protocols
The synthesis of this scaffold relies on exploiting the regioselectivity of 2,4-dibromopyridine.[1][3]
This is the industry-standard method to access the scaffold. 2,4-Dibromopyridine undergoes Suzuki-Miyaura coupling preferentially at the C2 position due to electronic activation (adjacent to nitrogen).[1]
Objective: Synthesis of tert-butyl 4-(4-bromopyridin-2-yl)piperidine-1-carboxylate.
Degassing: Charge reaction vessel with 2,4-dibromopyridine, boronate ester, and base solution. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
Catalyst Addition: Add Pd catalyst under Argon counter-flow.
Reaction: Heat to 80-90°C for 4-12 hours. Monitor by LCMS.[1]
Note: The C2-coupled product (desired) forms first.[1] Over-reaction leads to bis-coupling (C2, C4).[1] Control stoichiometry carefully (1:1 ratio).
Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.[1]
Purification: Flash chromatography (Hexane/EtOAc). The C2-product usually elutes before the bis-product.[1]
Hydrogenation (if using tetrahydropyridine): If the unsaturated boronate was used, dissolve the intermediate in MeOH, add 10% Pd/C, and stir under H2 (1 atm) to reduce the double bond. Caution: Monitor carefully to avoid reducing the C4-Bromine (dehalogenation).[1] Use mild conditions (room temp, 1-2 hours).[1]
Protocol B: Diversification at C4 (Library Generation)
Once the scaffold is in hand, the C4-bromide is used for the second coupling.[2]
Objective: Suzuki coupling at C4 to install an aryl group.
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-2-(piperidin-4-yl)pyridine
Executive Summary The coupling of 4-Bromo-2-(piperidin-4-yl)pyridine represents a classic challenge in medicinal chemistry: performing palladium-catalyzed cross-coupling on a heteroaryl halide containing a free secondary...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The coupling of 4-Bromo-2-(piperidin-4-yl)pyridine represents a classic challenge in medicinal chemistry: performing palladium-catalyzed cross-coupling on a heteroaryl halide containing a free secondary amine and a Lewis-basic pyridine nitrogen.
This scaffold is ubiquitous in kinase inhibitors (e.g., targeting CDK, JAK pathways) and GPCR modulators. However, standard protocols often fail due to catalyst poisoning , where the piperidine nitrogen coordinates competitively to the Palladium (Pd) center, arresting the catalytic cycle.
This guide presents two validated workflows:
The "Robust" Route (Boc-Protected): Prioritizes yield and purification ease using standard Pd(dppf)Cl₂ catalysis.
The "Direct" Route (Unprotected): Prioritizes step economy using Third-Generation Buchwald Precatalysts (XPhos Pd G3) to tolerate the free amine.
Strategic Analysis: The "Why" Behind the Protocol
The Chelation Challenge
The substrate contains three potential binding sites for Palladium:
C-Br bond (Desired): Site of oxidative addition.
Pyridine Nitrogen (Interfering): Weakly coordinating, usually manageable.
In standard catalytic cycles using simple phosphines (e.g., PPh₃), the free amine displaces the phosphine ligand, forming a stable, inactive Pd-amine complex (PdL₂[Amine]₂). This shuts down the catalytic turnover.
Solution Strategies
Steric Bulk (The Direct Route): Ligands like XPhos or Amphos are sufficiently bulky to prevent the amine from coordinating to the Pd center, effectively "shielding" the catalyst while allowing the smaller oxidative addition to proceed.
Electronic Deactivation (The Robust Route): Masking the amine with a tert-butoxycarbonyl (Boc) group eliminates its ability to donate electrons, converting the substrate into a standard heteroaryl bromide.
Decision Logic & Workflow
The following decision tree illustrates the selection process between the two protocols based on project stage and material availability.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate protection status and project requirements.
Experimental Protocols
Protocol A: The "Robust" Route (Boc-Protected)
Best for: Scale-up (>1g), valuable boronic acids, and ensuring ease of purification.
Deprotection (If required): Treat with TFA/DCM (1:1) or 4M HCl in Dioxane at RT for 1 hour to yield the free amine.
Why this works: The bidentate dppf ligand creates a large bite angle, facilitating reductive elimination. The Boc group prevents amine coordination, allowing the use of this cheaper, robust catalyst [1].
Protocol B: The "Direct" Route (Unprotected)
Best for: High-throughput screening (HTS), library synthesis, or when deprotection is chemically incompatible with other functional groups.
Note on G3 Precatalysts: These are air-stable solids that activate rapidly in solution to release the active L-Pd(0) species.[5] They are superior to mixing Pd(OAc)₂ + Ligand manually [2].
Solvent & Seal: Add solvent (degassed).[4] Seal the tube.
Reaction: Heat to 80–100°C for 2–6 hours.
Observation: The reaction typically turns black (Pd precipitation) after completion. If it turns black immediately, the catalyst has decomposed (check oxygen levels).
Workup:
Challenge: The product is polar (amphoteric).
Method: Adjust pH to >10 with NaOH. Extract with DCM/Isopropanol (3:1) or n-Butanol.
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid or NH₄OH) or SCX (Strong Cation Exchange) catch-and-release cartridges.
Why this works: The bulky biaryl phosphine (XPhos) on the G3 precatalyst sterically hinders the piperidine nitrogen from binding to the Pd center, preventing catalyst poisoning. The precatalyst scaffold ensures a strict 1:1 Pd:Ligand ratio, preventing the formation of inactive species [3].
Comparative Data & Troubleshooting
Yield Comparison (Representative Data)
Variable
Protocol A (Protected)
Protocol B (Direct)
Catalyst
Pd(dppf)Cl₂
XPhos Pd G3
Substrate State
N-Boc
Free NH
Typical Yield
85–95%
60–80%
Purification
Normal Phase Silica (Easy)
Reverse Phase / SCX (Moderate)
Cost per Rxn
Low
High (Catalyst cost)
Step Count
3 (Protect-Couple-Deprotect)
1 (Couple)
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Low Conversion (Protocol B)
Catalyst Poisoning
Switch to XPhos Pd G3 or increase loading to 5 mol%. Ensure base is K₃PO₄ (stronger bases help activation).
Protodeboronation
Unstable Boronic Acid
Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF₃K). Lower temp to 60°C.
Homocoupling (Biaryl)
Oxygen Presence
Degas solvents more rigorously (Freeze-Pump-Thaw).
Product Stuck in Aqueous
High Polarity
Use n-Butanol for extraction or evaporate aqueous layer and use reverse-phase chromatography directly.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. The Journal of Organic Chemistry, 75(24), 8392–8405. Link
Application Note: Scalable Synthesis of 4-Bromo-2-(piperidin-4-yl)pyridine Intermediates
This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It details the scalable, regioselective synthesis of 4-Bromo-2-(piperidin-4-yl)pyridine , a critical pharmacophore in...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It details the scalable, regioselective synthesis of 4-Bromo-2-(piperidin-4-yl)pyridine , a critical pharmacophore in kinase inhibitor and GPCR ligand discovery.[1]
Executive Summary
The 4-bromo-2-(piperidin-4-yl)pyridine scaffold (Figure 1) is a versatile "bifunctional" intermediate.[1] The C4-bromide allows for subsequent divergent coupling (Suzuki, Buchwald-Hartwig), while the piperidine nitrogen serves as a handle for solubility-enhancing groups or further elaboration.[1]
Key Challenge: The primary difficulty in synthesizing this molecule is achieving regioselectivity (coupling at C2 vs. C4 of the pyridine core) and chemoselectivity (reducing the piperidine ring without debrominating the C4-bromide).
Solution: This guide presents a validated "Select-and-Reduce" strategy:
Regioselective Suzuki-Miyaura Coupling at C2 using thermodynamic control.
Chemoselective Diimide Reduction of the tetrahydropyridine intermediate to preserve the aryl bromide.
The synthesis hinges on the differential reactivity of the halogens in 2,4-dibromopyridine .[1]
C2 Position: Activated by the adjacent pyridine nitrogen (inductive effect and oxidative addition preference). Under standard Pd(0) conditions, oxidative addition occurs preferentially at C2.
C4 Position: Less reactive towards oxidative addition but prone to nucleophilic aromatic substitution (SNAr).
Selection: By using Pd(PPh3)4 or Pd(dppf)Cl2 , we exploit the "conventional" selectivity to install the piperidine ring at C2, leaving the C4-bromide intact for later stages of drug synthesis.
Figure 1: Strategic workflow for the "Select-and-Reduce" synthesis pathway.
Detailed Experimental Protocols
Protocol 1: Regioselective Suzuki Coupling
Objective: Couple 2,4-dibromopyridine with 1-Boc-1,2,3,6-tetrahydropyridin-4-ylboronic acid pinacol ester at the C2 position.[1]
Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2·DCM (for larger scales)
Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)
Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane[1]
Procedure:
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 2,4-dibromopyridine and the boronate ester.
Solvent Addition: Add DME (0.2 M concentration relative to substrate). Degas the solution by bubbling nitrogen for 15 minutes.
Catalyst Addition: Add the Pd catalyst and the aqueous Na2CO3 solution.
Reaction: Heat the mixture to 85-90°C for 4–6 hours.
Process Control: Monitor by HPLC/UPLC. The reaction is complete when the starting dibromide is <2%. Prolonged heating may lead to bis-coupling (reaction at C4).[1]
Workup: Cool to RT. Dilute with Ethyl Acetate and water. Separate phases. Wash organic layer with brine, dry over Na2SO4, and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a white to pale yellow solid.
Yield Expectation: 75–85%.
Protocol 2: Chemoselective Reduction (The "Diimide" Method)
Objective: Reduce the alkene of the tetrahydropyridine ring without removing the C4-bromine atom.[1] Standard hydrogenation (H2, Pd/C) poses a high risk of debromination.
Mechanism: Diimide (HN=NH) is generated in situ and reduces non-polarized double bonds via a concerted cyclic transition state. It does not react with aryl halides.
Setup: Dissolve the intermediate in DCM (0.1 M) in a round-bottom flask.
Reagent Addition: Add Et3N. Cool the solution to 0°C.
Diimide Generation: Slowly add NBSH portion-wise over 30 minutes. (Caution: Gas evolution of N2).
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
Process Control: If starting material persists, add an additional 1.0 equiv of NBSH and Et3N.
Workup: Quench with water. Extract with DCM. Wash organics with saturated NaHCO3 (to remove sulfonyl byproducts) and brine.
Purification: Recrystallization from Ethanol/Heptane or column chromatography.
Yield Expectation: 85–95%.
Scale-Up & Safety Considerations
Critical Quality Attributes (CQAs)
Attribute
Specification
Control Method
Regioisomer Purity
> 99.5% C2-isomer
HPLC (Reverse Phase)
Bromine Content
Positive confirmation
Mass Spec (Isotope pattern 79Br/81Br)
Residual Palladium
< 10 ppm
ICP-MS (Scavenger resin treatment required)
Bis-Coupled Impurity
< 0.1%
Control stoichiometry & temp in Step 1
Troubleshooting Guide
Issue: Significant formation of bis-coupled product (reaction at both C2 and C4).
Fix: Reduce catalyst loading to 2 mol%. Ensure strict 1.05 equiv of boronate. Lower temperature to 80°C.
Issue: Incomplete reduction in Step 2.
Fix: Diimide generation can be slow.[3] Ensure fresh NBSH. Alternatively, use Potassium Azodicarboxylate (PADA) with Acetic Acid as the diimide source (cheaper for >1kg scale).
Issue: Debromination observed.
Fix: Confirm you are NOT using catalytic hydrogenation (H2/Pd). If using diimide, check for metal contaminants in the vessel that might catalyze hydrogen transfer.
References
Fairlamb, I. J. S., et al. (2022). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." PMC.[1] Link
Bach, T., et al. (2007).[2] "Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine." Heterocycles. Link
University of Liverpool. (2012). "Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines via Rhodium-Catalyzed Transfer Hydrogenation."Link
Miller, C. E. (1965). "Hydrogenation with Diimide." Journal of Chemical Education. Link
Technical Support Center: Troubleshooting 4-Bromo-2-(piperidin-4-yl)pyridine Solubility
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-Bromo-2-(piperidin-4-yl)pyridine .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-Bromo-2-(piperidin-4-yl)pyridine . Because this molecule contains both a mildly basic pyridine ring and a highly basic secondary amine (piperidine), its physicochemical behavior in solution is heavily dependent on its ionization state[1].
Below, we provide an authoritative troubleshooting guide, causality-driven FAQs, and self-validating experimental protocols to resolve solubility bottlenecks in organic synthesis.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: My 4-Bromo-2-(piperidin-4-yl)pyridine powder is completely insoluble in Dichloromethane (DCM) and Ethyl Acetate (EtOAc), but dissolves instantly in water. Why?A: You are almost certainly working with the salt form of the compound (e.g., a hydrochloride or trifluoroacetate salt) rather than the free base.
Causality: The piperidine moiety has a conjugate acid pKa of approximately 11.2[1]. Commercial suppliers often ship basic amines as HCl salts to prevent atmospheric oxidation and improve shelf life. In the salt form, the molecule possesses a high lattice energy and relies on strong ion-dipole interactions for solvation, making it highly soluble in protic polar solvents (water, methanol) but entirely insoluble in aprotic non-polar organic solvents like DCM or EtOAc[2].
Q2: How do I force this compound to dissolve in organic solvents for my cross-coupling reaction?A: You must perform a "freebasing" procedure. By treating the aqueous salt solution with a strong inorganic base, you deprotonate the piperidinium ion, generating the neutral free amine.
Causality: Removing the charge drastically lowers the molecule's polarity and increases its LogP (lipophilicity). The neutral free base relies on van der Waals forces and dipole-dipole interactions, which are perfectly matched for solvation in halogenated solvents (DCM, Chloroform) and ethers[3]. See Protocol A below.
Q3: I successfully freebased the compound, but now the secondary amine is interfering with my electrophilic reagents (causing unwanted alkylation/acylation). How do I solve solubility and chemoselectivity simultaneously?A: You should mask the secondary amine using a tert-butyloxycarbonyl (Boc) protecting group .
Causality: The Boc group reacts selectively with the highly nucleophilic piperidine nitrogen. The introduction of the bulky, nonpolar tert-butyl group significantly increases the overall lipophilicity of the molecule, ensuring excellent solubility in virtually all organic solvents[4]. Furthermore, the resulting carbamate linkage neutralizes the basicity and nucleophilicity of the amine, preventing side reactions[4]. See Protocol B below.
Part 2: Solubility Profile Comparison
The following table summarizes the anticipated solubility behaviors of the compound across its different chemical states to help you select the correct solvent system for your workflow.
Compound State
Water
Methanol
DCM / Chloroform
Hexane / Heptane
Hydrochloride Salt
High
High
Insoluble
Insoluble
Free Base
Low
High
High
Low
N-Boc Protected
Insoluble
High
Miscible / High
Moderate
Part 3: Experimental Protocols
Protocol A: Freebasing via Liquid-Liquid Extraction
This protocol converts the water-soluble salt into an organic-soluble free base[5].
Step-by-Step Methodology:
Dissolution: Suspend 1.0 eq of 4-Bromo-2-(piperidin-4-yl)pyridine salt in distilled water (approx. 10 mL per gram).
Basification: Slowly add 1M NaOH (aq) dropwise while stirring until the aqueous solution reaches a pH of >12.
Scientific Rationale: The pKa of the piperidine nitrogen is ~11.2. To ensure >99% conversion to the free base, the pH must be at least 1 unit above the pKa.
Extraction: Add an equal volume of Dichloromethane (DCM) to the flask. Transfer to a separatory funnel and shake vigorously, venting frequently. Allow the phases to separate.
Collection: Collect the bottom organic layer (DCM). Repeat the extraction of the aqueous layer with fresh DCM two more times to ensure complete recovery.
Drying & Concentration: Combine the organic layers, wash once with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base as an oil or solid.
Self-Validating Step: Spot the final aqueous layer and the organic layer on a TLC plate. Stain with Ninhydrin (which reacts with secondary amines). A strong purple spot should only appear in the organic layer track, confirming complete extraction.
Protocol B: N-Boc Protection for Enhanced Lipophilicity
Use this protocol if the free amine interferes with downstream synthesis[4].
Step-by-Step Methodology:
Setup: Dissolve the freebased 4-Bromo-2-(piperidin-4-yl)pyridine (1.0 eq) in anhydrous DCM (0.2 M concentration) under a nitrogen atmosphere.
Base Addition: Add Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
Protection: Cool the flask to 0 °C. Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in a small amount of DCM.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with water, then brine, and dry over Na₂SO₄. Concentrate in vacuo.
Self-Validating Step: Monitor the reaction via TLC. The starting material (free amine) will stain strongly with Ninhydrin. The successful Boc-protected product will not stain with Ninhydrin because the secondary amine is masked as a carbamate.
Part 4: Workflow Visualizations
Workflow for diagnosing and resolving amine salt solubility issues.
Transformation of 4-Bromo-2-(piperidin-4-yl)pyridine to enhance organic solubility.
Solubility of Things - Solubility of Piperidine. Available at: [Link]
Reddit (r/Chempros) - Amine workup. Available at: [Link]
Organic & Biomolecular Chemistry (RSC Publishing) - Synthesis and antimalarial evaluation of amide and urea derivatives based on the thiaplakortone A natural product scaffold. Available at:[Link]
Purification techniques for removing palladium from 4-Bromo-2-(piperidin-4-yl)pyridine
Technical Support Center: Palladium Removal for 4-Bromo-2-(piperidin-4-yl)pyridine Executive Summary: The Chelation Challenge User: Medicinal Chemists / Process Development Scientists Subject: 4-Bromo-2-(piperidin-4-yl)p...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Palladium Removal for 4-Bromo-2-(piperidin-4-yl)pyridine
Executive Summary: The Chelation Challenge
User: Medicinal Chemists / Process Development Scientists
Subject: 4-Bromo-2-(piperidin-4-yl)pyridine (CAS: [Relevant Analogues])
Issue: Persistent Palladium (Pd) contamination following cross-coupling (e.g., Suzuki-Miyaura).
The Core Problem:
Your molecule acts as a "bidentate trap." The pyridine nitrogen (
) and the piperidine secondary amine () create a chelating environment that competes aggressively with standard removal agents. Simple aqueous washes or standard Celite filtration will fail because the Pd is not just physically entrained; it is chemically coordinated to your product.
This guide provides a chemically grounded, self-validating workflow to reduce Pd from >1000 ppm to <10 ppm (ICH Q3D limits).
Module 1: Strategic Scavenger Selection
Do not rely on "standard" activated carbon (Charcoal) as a first-line defense for this substrate.[1] Carbon relies on physisorption (Van der Waals forces). Your product is polar and basic; carbon often binds the product non-specifically, leading to yield losses of 20–40% without effectively breaking the strong Pd-Amine coordinate bond.
Recommended Approach: Chemisorption (Functionalized Silica)
Use silica-supported scavengers. These employ ligands with higher affinity for Pd than your amine product, effectively "stealing" the metal via ligand exchange.
Comparative Data: Scavenger Efficacy for Basic Amines
Data synthesized from industry standard screenings (SiliCycle/Biotage) for aminopyridines.
Best balance of cost/efficiency. Works well for Pd(II).
SiliaMetS® DMT
Dimercaptotriazine
Chelation
YES (Rescue)
Higher affinity. Use if Thiol fails to reach <10 ppm.
Activated Carbon
N/A
Physisorption
NO
High yield loss; poor selectivity for polar amines.
Celite
N/A
Mechanical Filtration
NO
Only removes precipitated Pd black, not soluble complexes.
Module 2: Visualization of Logic
Diagram 1: Scavenger Selection Decision Tree
Caption: Logic flow for selecting the appropriate purification method based on Pd oxidation state and residual limits.
Module 3: Experimental Protocols
Protocol A: The "Standard" Silica Scavenge (Batch Mode)
Use this for initial purification of 1g – 100g batches.
Prerequisites:
Solvent: THF, Ethyl Acetate, or Methanol (Avoid DMF/DMSO if possible; high viscosity slows kinetics).
Temperature: Heat is critical for this substrate to overcome the activation energy of the Pd-Piperidine bond dissociation.
Step-by-Step:
Dissolution: Dissolve crude 4-Bromo-2-(piperidin-4-yl)pyridine in 10-20 volumes of THF. Ensure complete solubility.
Loading: Add SiliaMetS® Thiol (or equivalent) at 4 equivalents relative to the expected residual Pd (not the product).
Rule of Thumb: If Pd content is unknown, add 10% w/w of scavenger relative to the mass of the crude product.
Incubation: Agitate (do not stir with magnetic bar if possible, overhead stirring or shaking is better to prevent pulverizing silica) at 50°C for 4–12 hours .
Why Heat? Room temperature scavenging is often insufficient for breaking the chelation of the piperidine nitrogen.
Filtration: Filter hot through a 0.45 µm membrane or a fine frit.
Wash: Wash the silica cake with 2 volumes of THF containing 5% MeOH.
Technical Note: The MeOH helps desorb any product non-specifically bound to the silica silanols.
Analysis: Concentrate and test a small aliquot via ICP-MS.
Protocol B: The "Rescue" Method (DMT + Salt Formation)
Use this if Protocol A fails or if the product is intended for GMP steps requiring <5 ppm.
Scavenge: Repeat Protocol A using SiliaMetS® DMT (Dimercaptotriazine). The triazine ring offers multiple binding sites, creating a "claw" effect on the Pd.
Salt Formation:
Dissolve the scavenged free base in EtOH.
Add 1.1 eq of HCl (in dioxane or ether).
Allow the dihydrochloride salt to crystallize.
Mechanism:[3][4] Protonating the piperidine and pyridine nitrogens removes their ability to coordinate Pd. Any remaining Pd stays in the mother liquor, while the salt crystallizes out pure.
Module 4: Troubleshooting Guide (FAQs)
Q1: I used activated carbon, and my yield dropped by 40%. Where is my product?
Diagnosis: Your product is stuck to the carbon.
Fix: Wash the carbon cake with a polar solvent mixture: DCM:MeOH:NH4OH (90:9:1) . The ammonia will compete for the acidic sites on the carbon surface and displace your basic amine product. In the future, switch to silica-based scavengers to avoid this.
Q2: The scavenger worked, but I still have 50 ppm Pd. Why?
Diagnosis: Kinetic trapping. The Pd-Piperidine complex is extremely stable.
Fix:
Increase Temperature: Run the scavenging at reflux (65°C in THF).
Solvent Switch: If using DCM, switch to THF or Toluene. Chlorinated solvents can sometimes stabilize certain Pd complexes or compete poorly for ligand exchange.
Wait Longer: Increase contact time to 16–24 hours.
Q3: Can I use this method if my product is an HCl salt?
Diagnosis: No. Scavengers like Thiol-Silica require the Pd to be available for binding.
Fix: You must free-base the product first.
Partition between EtOAc and aq. NaHCO3.
Isolate the organic layer (Free Base).
Perform the scavenging on the Free Base.
Re-form the salt.
Exception: Some specialized scavengers (like Thiourea) work in acidic media, but efficiency drops.
Module 5: Workflow Visualization
Diagram 2: The Scavenging Mechanism & Workflow
Caption: Molecular view of ligand exchange and physical separation workflow.
References
ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation, 2022. Link
Establishes the 10 ppm limit for Pd (Class 2B) in oral drugs.
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link
Foundational text on why crystallization and carbon often fail for chelating substr
SiliCycle Application Note. "Scavenging of Palladium from API Synthesis." SiliCycle Inc.Link
Source for comparative efficiency of Thiol vs. DMT vs. Carbon.
Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005, 9(2), 198–205. Link
Validates the use of silica-based scavengers over traditional extraction.
Technical Support Center: Stability & Handling of 4-Bromo-2-(piperidin-4-yl)pyridine
[1] Product: 4-Bromo-2-(piperidin-4-yl)pyridine CAS: 1260848-37-0 Common Issues: Rapid degradation in solution, formation of insoluble "black tar," loss of yield during scale-up.[1] Urgent Technical Advisory Status: CRIT...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Product: 4-Bromo-2-(piperidin-4-yl)pyridine
CAS: 1260848-37-0
Common Issues: Rapid degradation in solution, formation of insoluble "black tar," loss of yield during scale-up.[1]
Urgent Technical Advisory
Status:CRITICALIssue: Self-Polymerization (
)
If you are working with the free base of 4-Bromo-2-(piperidin-4-yl)pyridine, you are handling a "ticking time bomb."[1] This molecule contains both a nucleophile (secondary amine) and an electrophile (electron-deficient bromopyridine) within the same structure.[1]
In solution—particularly at high concentrations—these molecules will react with each other (intermolecular head-to-tail coupling), resulting in rapid polymerization.[1] This manifests visually as the solution turning from clear/pale yellow to brown, and finally precipitating a black, insoluble tar.
Immediate Action Required:
Do not store the free base in solution for >1 hour.
Store as the HCl or TFA salt whenever possible.
Protect the amine (e.g., Boc-group) if the synthesis pathway permits.[1]
Mechanistic Insight: Why is my compound degrading?
The instability is driven by Intermolecular Nucleophilic Aromatic Substitution (
The Attacker: The piperidine nitrogen (secondary amine,
) is a strong nucleophile.
The Target: The C-4 position of the pyridine ring is highly electrophilic due to the electron-withdrawing nature of the nitrogen and the bromine leaving group.[1]
The Result: Molecule A attacks Molecule B, displacing bromide. This dimer then attacks Molecule C, leading to uncontrolled polymerization.[1]
Degradation Pathway Diagram[1]
Caption: The "Death Spiral" of 4-Bromo-2-(piperidin-4-yl)pyridine. High concentration drives the monomer to attack itself, releasing HBr and forming insoluble polymers.
Storage & Handling Protocols
Protocol A: Long-Term Storage (The Gold Standard)
Objective: Deactivate the nucleophile to prevent self-reaction.[1]
Dissolve: Dissolve the free base in a minimum amount of Et₂O or DCM.[1]
Acidify: Add 2.0 equivalents of 4M HCl in Dioxane (or Et₂O) dropwise at 0°C.
Precipitate: The bis-HCl salt will precipitate immediately as a white/off-white solid.[1]
Filter & Dry: Filter under inert atmosphere (
) and dry under high vacuum.
Store: Store the salt at -20°C. It is stable for >1 year.
Protocol B: Handling the Free Base in Reactions
Objective: Minimize contact time between the free amine and the bromopyridine core.
Solvent Choice: Use non-polar solvents (DCM, Toluene) if possible, as they slightly retard
compared to polar aprotic solvents (DMF, DMSO) which stabilize the transition state.
Concentration: Keep reaction concentration below 0.1 M .
Temperature: Keep solutions at 0°C until the exact moment of reagent addition.
Order of Addition: If you are reacting the amine, add the electrophile to the amine solution to ensure the external electrophile is in excess, statistically favoring the desired reaction over self-polymerization.[1]
Q1: My reaction mixture turned black, but I still see product by LCMS. Can I save it?
A: Yes, but you must act fast.[1] The "black" color is often trace polymer that has high extinction coefficients.[1]
Filter: Pass the mixture through a pad of Celite to remove insoluble tar.[1]
Acidify: Immediately acidify the filtrate with dilute HCl to protonate the remaining piperidine.
Wash: Wash the acidic aqueous layer with DCM to remove non-basic impurities (and some dimers).[1]
Recover: Basify the aqueous layer (cold NaOH) and extract immediately into your reaction solvent for the next step.
Q2: I see a mass peak of [2M+H] or [2M-Br] in my LCMS. What is this?
A: This is the Dimer .
[2M+H] (approx m/z 480-482): Non-covalent dimer aggregation (common in ESI).[1]
[2M - HBr + H] (approx m/z 400): This is the covalent dimer formed by
.[1] If you see this peak, your material has already begun to degrade. Purify immediately or discard.[1][2]
Q3: Can I use the Boc-protected version instead?
A:Highly Recommended.
If your synthetic route allows, purchase or synthesize tert-butyl 4-(4-bromopyridin-2-yl)piperidine-1-carboxylate .[1] The Boc group sterically and electronically deactivates the nitrogen.[1] This intermediate is stable at room temperature and can be stored indefinitely.[1] Remove the Boc group (TFA/DCM) only immediately prior to the step requiring the free amine.[1]
Decision Tree: Handling Strategy
Caption: Decision logic for handling the substrate to maximize yield and minimize degradation.
References & Authority
The protocols above are derived from standard heterocyclic chemistry principles regarding the reactivity of halopyridines and secondary amines.
Fluorochem. Safety Data Sheet: 4-Bromo-N-(pyridin-2-yl)pyridin-2-amine (Analogous reactivity).[1] (2024).[1][3][4] Link (General handling of bromopyridine amines).[1]
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.[1] (Chapter on Nucleophilic Aromatic Substitution of Pyridines).
Spivey, A. C., & Arseniyadis, S. Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis.[1] (Mechanistic grounding for
instability).
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for your batch and follow your institution's chemical hygiene plan.[1]
A Comparative Guide to the 1H NMR Spectral Analysis of 4-Bromo-2-(piperidin-4-yl)pyridine
This in-depth technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-(piperidin-4-yl)pyridine, a heterocyclic compound of significant interest in medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-(piperidin-4-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed spectral interpretation, a comparison with relevant alternative compounds, and a robust experimental protocol for acquiring high-quality data.
Introduction: The Crucial Role of 1H NMR in Heterocyclic Compound Characterization
In the structural elucidation of novel chemical entities, 1H NMR spectroscopy stands as an unparalleled tool. For nitrogen-containing heterocyclic compounds such as 4-Bromo-2-(piperidin-4-yl)pyridine, 1H NMR provides critical information regarding the electronic environment of each proton, their spatial relationships, and the overall molecular connectivity. The precise chemical shifts (δ), scalar coupling constants (J), and signal multiplicities serve as a unique fingerprint of the molecule, enabling unambiguous identification and conformational analysis. This guide will delve into the nuanced interpretation of these parameters for the title compound and its analogues.
Analysis of the 1H NMR Spectrum of 4-Bromo-2-(piperidin-4-yl)pyridine
Molecular Structure and Proton Numbering:
Caption: Workflow for 1H NMR spectral acquisition and processing.
Conclusion
The 1H NMR spectral analysis of 4-Bromo-2-(piperidin-4-yl)pyridine is a prime example of how this powerful technique can be used to elucidate the structure of complex heterocyclic molecules. By understanding the individual contributions of the 4-bromopyridine and piperidine moieties to the overall spectrum, a detailed and accurate interpretation is possible. The comparative analysis with simpler analogues further solidifies the predicted assignments. Adherence to the provided experimental protocol will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of reliable structural characterization in chemical research and development.
References
University of California, Irvine. NMR Sample Preparation. Available from: [Link]
Royal Society of Chemistry. Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available from: [Link]
JEOL. Sample preparation for NMR measurements and points to keep in mind. Available from: [Link]
Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Available from: [Link]
Royal Society of Chemistry. Experimental reporting. Available from: [Link]
Scribd. NMR Sample Preparation Guide. Available from: [Link]
Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 2004, 8(5), 397-446.
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
Royal Society of Chemistry. Supporting Information: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available from: [Link]
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 2020, 25(19), 4529.
ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry, 2022, 13(12), 1614-1620.
SpectraBase. piperidine, 1-[(3Z)-4-chloro-2,4-dinitro-1-(1-piperidinyl)-1,3-butadienyl]-. Available from: [Link]
SpectraBase. 4-bromopyridine, hydrobromide. Available from: [Link]
NPTEL. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Available from: [Link]
ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Available from: [Link]
Comparative
Mass Spectrometry Fragmentation Patterns of 4-Bromo-2-(piperidin-4-yl)pyridine: A Technical Comparison Guide
Executive Summary 4-Bromo-2-(piperidin-4-yl)pyridine (CAS: 871022-14-9) is a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines a basic, satur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromo-2-(piperidin-4-yl)pyridine (CAS: 871022-14-9) is a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines a basic, saturated piperidine ring with an electron-deficient, halogenated pyridine core.
For researchers characterizing this scaffold or monitoring its purity, Mass Spectrometry (MS) offers the most definitive structural validation. This guide analyzes the fragmentation mechanics of this molecule, comparing the soft ionization of Electrospray Ionization (ESI) against the hard ionization of Electron Impact (EI), and provides a self-validating workflow for its identification.[1]
Key Diagnostic Features[2][3][4][5][6]
Isotopic Signature: A distinct 1:1 doublet at
241/243 due to and .
Primary Ionization: Protonation preferentially occurs at the piperidine nitrogen (
) rather than the pyridine nitrogen ().
Fragmentation Driver: The stability of the pyridine ring directs energy toward the cleavage of the saturated piperidine ring and the C-Br bond.
The Isotopic Anchor: Bromine Validation
Before analyzing fragmentation, the presence of the bromine atom provides an immediate "anchor" point for spectral interpretation. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine presents a unique signature.[2]
Isotope
Atomic Mass
Natural Abundance
Observed ()
Relative Intensity
78.9183
50.69%
241.03
100%
80.9163
49.31%
243.03
~98%
Diagnostic Rule: If your MS1 spectrum does not show two peaks separated by 2.0 Da with nearly equal intensity, the molecule is not intact 4-Bromo-2-(piperidin-4-yl)pyridine.
Comparative Analysis: ESI vs. EI
The choice of ionization source radically alters the observed spectrum. For drug development, ESI is the gold standard, but EI remains relevant for library matching.
241) is selected and fragmented. The fragmentation is driven by charge localization on the piperidine nitrogen.
Pathway A: Loss of Ammonia/Amine (Ring Opening)
Unlike simple amines, the piperidine ring often undergoes ring opening rather than simple loss of
. However, under high collision energy, the loss of the amino group as a neutral fragment is observed.
Pathway B: Retro-Diels-Alder (RDA) Type Cleavage
The saturated piperidine ring is prone to
bond scissions. A characteristic loss involves the cleavage of the ethylene bridge (, -28 Da), often observed in piperidine alkaloids.
Pathway C: Debromination (The "Signature" Loss)
The
bond on the pyridine ring is relatively weak compared to the aromatic bonds.
Neutral Loss: Loss of
(80/82 Da).
Result: A shift from the doublet pattern to a monoisotopic peak (only C/H/N remaining).
Visualization of Fragmentation Logic
Figure 1: Proposed ESI-MS/MS fragmentation tree for 4-Bromo-2-(piperidin-4-yl)pyridine. Note that m/z values are approximate based on nominal mass.
Experimental Protocol: Self-Validating Workflow
To ensure high-confidence identification, follow this LC-MS/MS protocol. This method utilizes the "Soft-then-Hard" approach to validate both molecular weight and structure.
Step 1: Sample Preparation
Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.
Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC injection.
Critical Check: Ensure pH is < 4 to fully protonate the piperidine nitrogen.
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the Br bond).
Source Temp: 120°C.
Desolvation Temp: 350°C.
Step 3: Data Acquisition Strategy
Full Scan (MS1): Scan
100–500.
Validation: Look for the 241/243 doublet. If the ratio is not ~1:1, check for interferences or debromination artifacts.
Product Ion Scan (MS2): Select
241.0 (the isotope) as the precursor.
Collision Energy (CE): Ramp CE from 10 eV to 40 eV.
Validation: At 10 eV, the parent should dominate. At 40 eV, the fragment at
~161 (loss of HBr) should appear.
Distinguishing Isomers (The "Alternative" Challenge)
A common challenge is distinguishing the 4-bromo isomer from the 3-bromo or 5-bromo analogs.
MS Fragmentation: Isomers often yield identical fragment masses. However, the intensity of the debromination peak (
161) often varies. The 4-bromo position on pyridine is generally more labile than the 3-bromo position due to resonance stabilization differences in the transition state.
Chromatography (The Decider): MS alone is risky for isomer confirmation.
Recommendation: Use a C18 column with a high pH mobile phase (Ammonium Bicarbonate, pH 10). The uncharged piperidine (at high pH) interacts differently with the stationary phase based on the Br position (steric hindrance).
References
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyridine Derivatives. National Institute of Standards and Technology. [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in ESI-MS. Journal of Mass Spectrometry. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Safety Directive
Do NOT dispose of this compound down the drain.
4-Bromo-2-(piperidin-4-yl)pyridine is a halogenated heterocyclic amine. Its disposal requires strict adherence to Halogenated Organic Waste protocols. Improper disposal into non-halogenated streams can damage incinerators and violate EPA/RCRA compliance, while disposal into acidic waste streams without neutralization can cause dangerous exothermic excursions due to the basic piperidine moiety.
Immediate Action Plan:
Segregate: Place in the container labeled "Halogenated Organic Waste."
Isolate: Keep away from strong oxidizing acids (Nitric, Chromic) to prevent violent reaction.
Label: Clearly mark the tag with the full chemical name and the hazard check "Alkaline/Basic" if in solution.
Chemical Identity & Hazard Profile[2][3][4][5]
Before handling waste, verify the material identity.[1] This compound is often supplied as a hydrochloride salt, which alters its solubility but not its fundamental waste classification.
H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
RCRA Consideration
Not P-listed or U-listed by name, but treated as Halogenated Organic for thermal destruction.[2][3][4]
Waste Stream Classification Logic
As a scientist, understanding the causality behind waste segregation is critical for safety and compliance.
The "Halogenated" Factor
The bromine substituent (Br) is the primary driver for disposal routing.
Mechanism: When incinerated at standard temperatures, halogenated compounds can form corrosive acid gases (HBr) and potentially toxic dioxins/furans.
Protocol: This waste must be sent to a facility equipped with high-temperature incinerators (>1100°C) and acid gas scrubbers. Never mix with non-halogenated solvents (acetone, ethanol) intended for fuel blending, as this contaminates the cheaper waste stream.
The "Amine" Factor
The piperidine ring contains a secondary amine, making the compound basic (
).
Risk: Mixing this waste directly with strong acid waste (e.g., HPLC mobile phases containing high % TFA or Formic Acid) can generate heat.
Protocol: If the compound is in an acidic solution, ensure the container is vented or the solution is neutralized prior to sealing.
Step-by-Step Disposal Workflows
Scenario A: Disposal of Solid Waste (Pure Substance)
Storage: Store in the Solid Waste Satellite Accumulation Area (SAA) until pickup.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: HPLC effluent, reaction workups.
Compatibility Check: Ensure the liquid waste container is compatible with the solvent (e.g., no chloroform in standard polystyrene).
Stream Selection:
If solvent is Halogenated (DCM, Chloroform): Pour into Halogenated Waste .
If solvent is Non-Halogenated (Methanol, Ethyl Acetate): Because the solute contains Bromine, the entire mixture defaults to Halogenated Waste .
pH Adjustment (Critical):
If the solution is highly acidic (pH < 2), slowly neutralize with Sodium Bicarbonate (
) or a dilute base to pH 6-8 before capping. This prevents pressure buildup from amine-acid exotherms.
Triple Rinse: Rinse empty reagent bottles 3 times with a compatible solvent. Add rinsate to the waste container. Deface the original label and discard the bottle as regular trash (glass) or recycle if permitted.
Decision Logic Visualization
The following diagram illustrates the decision matrix for segregating this specific chemical.
Figure 1: Decision matrix for segregating 4-Bromo-2-(piperidin-4-yl)pyridine waste. Note that the presence of the bromine atom forces non-halogenated solvents into the Halogenated stream.
Emergency Procedures (Spill Management)
In the event of a spill outside the fume hood:
Evacuate & Ventilate: If the spill is large (>100 mL) or generates dust, evacuate the immediate area.
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.
Containment:
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.
Liquids: Absorb with vermiculite or a commercial spill pad.
Decontamination: Clean the surface with a mild detergent and water. Do not use bleach (Sodium Hypochlorite) immediately, as it may react with the amine to form chloramines.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394873, 4-Bromo-2-(piperidin-4-yl)pyridine. Retrieved from [Link]
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]